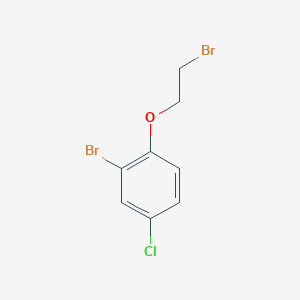
Pteridin-7-amine
Overview
Description
Pteridin-7-amine is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures consisting of a pyrimidine ring fused to a pyrazine ring. These compounds are known for their diverse biological roles and are found in various organisms, including bacteria, plants, and animals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pteridin-7-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2,4,5-triaminopyrimidine with formic acid, followed by cyclization to form the pteridine ring . Another approach involves the use of 2,4-diamino-6-hydroxypyrimidine as a starting material, which undergoes cyclization with glyoxal to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The key advantages of these methods include short reaction times, good yields, and moderate temperatures, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pteridin-7-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pterin derivatives, which are important in biological systems.
Reduction: Reduction of this compound can yield dihydropteridine derivatives, which have distinct biological activities.
Substitution: Nucleophilic substitution reactions at the C-4 and C-7 positions are common, leading to the formation of various substituted pteridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions include various pterin and dihydropteridine derivatives, which have significant biological and chemical importance .
Scientific Research Applications
Pteridin-7-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pteridin-7-amine involves its interaction with specific molecular targets and pathways:
Enzyme Cofactors: this compound derivatives act as cofactors for various enzymes, facilitating redox reactions and other biochemical processes.
Signaling Pathways: The compound influences cellular signaling pathways, including those involved in immune response and cellular metabolism.
Molecular Targets: this compound targets include enzymes such as dihydropteroate synthase and other proteins involved in folate metabolism.
Comparison with Similar Compounds
Pteridin-7-amine can be compared with other similar compounds in the pteridine family:
Xanthopterin: A naturally occurring pteridine with roles in pigmentation and enzyme cofactors.
Isoxanthopterin: Known for its fluorescent properties and use in nucleic acid base analogue probes.
Folic Acid: A well-known pteridine derivative essential for nucleic acid synthesis and cellular metabolism.
Uniqueness: this compound is unique due to its specific structural features and versatile reactivity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
pteridin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c7-5-2-9-4-1-8-3-10-6(4)11-5/h1-3H,(H2,7,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVGXOHRFWZQJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=C(C=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513301 | |
| Record name | Pteridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769-66-4 | |
| Record name | Pteridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40513301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


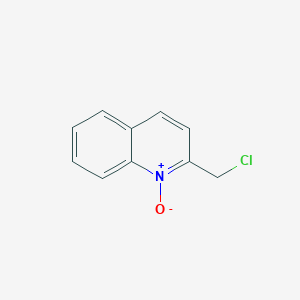
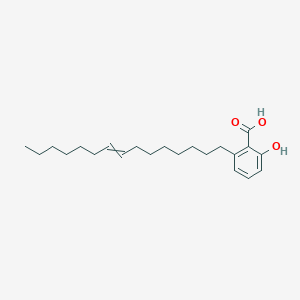





![Methyl 2-[(2-hydroxyethyl)amino]benzoate](/img/structure/B3057055.png)

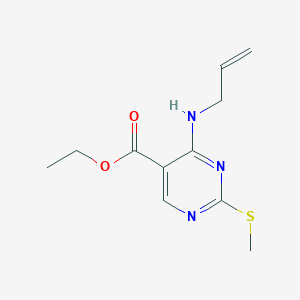
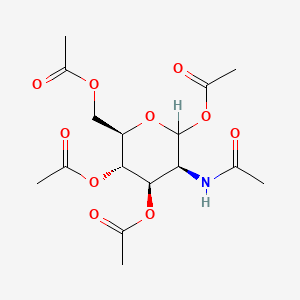
![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B3057065.png)

